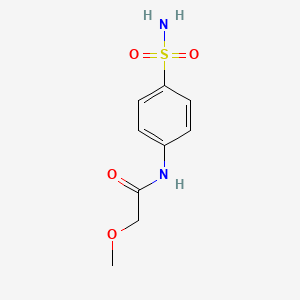

2-methoxy-N-(4-sulfamoylphenyl)acetamide

Description

Contextualization of Sulfonamide and Acetamide (B32628) Scaffolds in Chemical Biology Research

The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in drug discovery, renowned for its wide spectrum of biological activities. nih.govajchem-b.com Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this functional group has been integral to the development of diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.gov The therapeutic versatility of sulfonamides stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. rsc.org Beyond their antibacterial origins, sulfonamide derivatives have been designed to target a diverse array of enzymes, including carbonic anhydrases, proteases, and kinases, underscoring their privileged status in medicinal chemistry. ajchem-b.comnih.gov Their favorable physicochemical properties, synthetic accessibility, and capacity for diverse substitution patterns have made them excellent candidates for creating extensive chemical libraries for drug discovery programs. benthamdirect.com

Similarly, the acetamide linkage (-NHC(O)CH₃) is a prevalent feature in numerous natural products and pharmaceutical agents. archivepp.com Molecules incorporating the acetamide scaffold exhibit a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.gov The acetamide moiety can engage in crucial hydrogen bonding interactions with biological targets and its metabolic stability makes it a desirable feature in drug design. archivepp.com The combination of sulfonamide and acetamide functionalities within a single molecule, as seen in acetamidosulfonamide derivatives, creates a unique chemical scaffold. nih.govnih.gov This hybridization can lead to synergistic or novel biological activities, making such compounds subjects of intense research interest. bohrium.comresearchgate.netmdpi.com The N-acylsulfonamide group (R-SO₂-NH-CO-), a core feature of the title compound, is of particular interest as it is often employed as a bioisostere for carboxylic acids due to its similar pKa range, while offering different structural and electronic properties. tandfonline.comnih.gov

Overview of the Research Landscape for 2-methoxy-N-(4-sulfamoylphenyl)acetamide and Closely Related Structures

The specific compound, 2-methoxy-N-(4-sulfamoylphenyl)acetamide, is an N-acylsulfonamide derivative. While extensive literature exists on the broader classes of sulfonamides and acetamides, research directly focused on this exact molecule is more niche. However, significant academic work has been conducted on a closely related, and likely identical, structural isomer: N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide . A key study reported the synthesis and detailed structural characterization of this compound using single-crystal X-ray diffraction. nih.gov

The synthesis was achieved by reacting 2-methoxyaniline with 4-acetamidobenzenesulfonyl chloride in an aqueous solution, with sodium carbonate used to maintain an alkaline pH. nih.gov This straightforward synthetic route highlights the accessibility of this class of compounds for further academic exploration.

The primary research finding for this molecule is its detailed solid-state structure. X-ray crystallography revealed that the sulfur atom adopts a distorted tetrahedral geometry. The molecule is twisted, with a notable dihedral angle of 62.67 (10)° between its two aromatic rings. nih.gov This non-planar conformation is a critical piece of structural information for computational modeling and understanding potential interactions with biological macromolecules. The crystal structure is stabilized by a network of hydrogen bonds, including an intramolecular bond that forms a ring motif and intermolecular bonds that link molecules into dimers. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄S | nih.gov |

| S Atom Geometry | Distorted Tetrahedral | nih.gov |

| O—S—O Angle (max. deviation) | 118.25 (7)° | nih.gov |

| Dihedral Angle (between aromatic rings) | 62.67 (10)° | nih.gov |

| C1—S1—N2—C9 Torsion Angle | 56.88 (14)° | nih.gov |

While this structural study provides a fundamental characterization, the biological activity of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide itself is not explicitly detailed in this context, beyond the general assertion that sulfonamides possess antibacterial and antitumor properties. nih.gov Research on related structures, such as conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with various sulfa drugs, has demonstrated potent urease inhibition, suggesting one potential area of biological relevance for acetamide-sulfonamide scaffolds. nih.govresearchgate.netnih.gov

Unexplored Avenues and Emerging Opportunities in Academic Research on 2-methoxy-N-(4-sulfamoylphenyl)acetamide

Despite the foundational structural work, the academic landscape for 2-methoxy-N-(4-sulfamoylphenyl)acetamide is ripe with unexplored opportunities. The most significant gap is the lack of comprehensive biological screening. The compound's structural features suggest several promising avenues for investigation:

Enzyme Inhibition Studies: Given that N-acylsulfonamides are known bioisosteres of carboxylic acids and that sulfonamides are classic enzyme inhibitors, a broad screening against various enzyme classes is warranted. rsc.orgtandfonline.com Targets could include carbonic anhydrases, proteases, kinases, and particularly dihydrofolate reductase (DHFR), an established target for sulfonamide-acetamide derivatives. bohrium.com

Antimicrobial and Anticancer Evaluation: The historical success of sulfonamides as antimicrobials and the emerging role of N-acylsulfonamides in anticancer research suggest these are high-priority areas for testing. rsc.orgbohrium.comresearchgate.net Studies could investigate its efficacy against a panel of bacterial and fungal strains, as well as various cancer cell lines.

Structure-Activity Relationship (SAR) Studies: The existing synthesis method can be readily adapted to create a library of analogues. nih.gov By systematically modifying the methoxy (B1213986) group's position and nature on one ring, and altering the acetamide group on the other, researchers could establish clear SARs. This would elucidate the structural requirements for any observed biological activity and guide the design of more potent compounds.

Advanced Computational Studies: The available crystal structure provides an excellent starting point for molecular docking and dynamics simulations. nih.gov These in silico methods can predict potential biological targets and elucidate binding modes, thereby prioritizing experimental work and providing mechanistic insights.

Exploration of Novel Therapeutic Areas: The antioxidant potential of sulfonamide scaffolds is a relatively underexplored area that presents an exciting opportunity. benthamdirect.com Investigating the ability of 2-methoxy-N-(4-sulfamoylphenyl)acetamide to modulate oxidative stress pathways, such as Nrf2 activation, could open new therapeutic applications. benthamdirect.com Furthermore, the arylethylamine motif, which can be accessed from N-acyl sulfonamides, is prevalent in molecules targeting the central nervous system, suggesting another potential research direction. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-15-6-9(12)11-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCDYGLXQQNDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methoxy N 4 Sulfamoylphenyl Acetamide

Established Synthetic Routes and Precursor Transformations for Sulfamoylphenylacetamides

The traditional synthesis of sulfamoylphenylacetamides, including 2-methoxy-N-(4-sulfamoylphenyl)acetamide, typically involves the coupling of a substituted aniline (B41778) with a sulfonyl chloride derivative. A representative and established route for a closely related analog, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, involves the reaction of 2-methoxyaniline with 4-acetamidobenzenesulfonyl chloride. nih.gov This reaction is generally carried out in an aqueous medium with the pH maintained between 8 and 10 using a mild base such as sodium carbonate. nih.gov The product precipitates from the reaction mixture and can be purified by filtration and recrystallization. nih.gov

A common precursor, 4-acetamidobenzenesulfonyl chloride, is readily prepared from acetanilide (B955) by chlorosulfonation. Another key precursor is 2-methoxyaniline, which is commercially available. The acetamide (B32628) group can also be introduced at a later stage. For instance, sulfanilamide (B372717) can be acetylated using acetyl chloride in pyridine (B92270) to yield N-(4-sulfamoylphenyl)acetamide.

The following table summarizes a typical established synthetic route for a sulfamoylphenylacetamide derivative, which can be adapted for the synthesis of 2-methoxy-N-(4-sulfamoylphenyl)acetamide.

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxyaniline | 4-Acetamidobenzenesulfonyl chloride | Distilled Water | 3% Sodium Carbonate | Stirring for 2-3 hours at a pH of 8-10 | N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide | nih.gov |

| Sulfanilamide | Acetyl chloride | Pyridine | Pyridine (acts as base and solvent) | Stirring at 258 K for 4 hours under anhydrous conditions | N-(4-Sulfamoylphenyl)acetamide |

Advanced Synthetic Approaches and Functional Group Interconversions

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of sulfonamides. These approaches often focus on the formation of the crucial N-S bond and offer improvements in terms of substrate scope, reaction conditions, and functional group tolerance.

One notable advanced strategy is the transition-metal-catalyzed N-arylation of sulfonamides. thieme-connect.comnih.gov For instance, copper-catalyzed Chan-Evans-Lam cross-coupling reactions between unprotected aminobenzenesulfonamides and arylboronic acids provide a direct route to N-arylsulfonamides. thieme-connect.com The selectivity of N-arylation on either the amino or sulfonamide nitrogen can be controlled by tuning the reaction conditions, such as the choice of copper catalyst, solvent, and base. thieme-connect.com

Visible light-mediated reactions have also emerged as a powerful tool. A novel arylation of sulfonamides with boronic acids can be achieved via a visible light-mediated N–S bond cleavage, representing a catalyst-free approach for the sulfonylation of boronic acids. nih.gov This method is characterized by its simple reaction conditions and high efficiency. nih.gov

Functional group interconversions are also key in advanced syntheses, allowing for the late-stage modification of molecules. For example, primary sulfonamides can be converted to various other functional groups by in situ formation of sulfinates under mild conditions. thieme-connect.com

Green Chemistry Principles and Sustainable Synthesis of 2-methoxy-N-(4-sulfamoylphenyl)acetamide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. For the synthesis of sulfonamides, this includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient processes. tandfonline.comresearchgate.nettandfonline.com

Water is an ideal green solvent, and several methods for sulfonamide synthesis in aqueous media have been developed. rsc.orgrsc.org An efficient iodine-mediated approach for the synthesis of sulfonamides from sodium sulfinates and amines can be performed at room temperature in water. rsc.org This method is convenient, and the product purification is straightforward. rsc.org Another facile synthesis in water proceeds under dynamic pH control, using equimolar amounts of the amino compound and arylsulfonyl chloride, thereby avoiding the use of organic bases. rsc.org

Catalyst-free methods further enhance the green credentials of a synthesis. A green, catalyst-free method for the synthesis of sulfonamides has been reported by the reaction of sulfonyl chlorides with amines in water or ethanol.

The following table summarizes some green and sustainable approaches for the synthesis of sulfonamides.

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Iodine-mediated synthesis | Reaction of sodium sulfinates with amines in water at room temperature. | Environmentally friendly solvent, mild conditions, easy purification. | rsc.org |

| Synthesis in water under dynamic pH control | Equimolar reactants, no organic base. | Avoids organic solvents and bases, simple workup. | rsc.org |

| Catalyst-free synthesis | Reaction of sulfonyl chlorides with amines in water or ethanol. | Avoids potentially toxic and expensive catalysts. | researchgate.net |

Design and Synthesis of Chemically Diverse Analogs and Probes

The design and synthesis of chemically diverse analogs of 2-methoxy-N-(4-sulfamoylphenyl)acetamide are crucial for structure-activity relationship (SAR) studies and for developing chemical probes to investigate biological processes. SAR studies involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. mdpi.comresearchgate.net

For a molecule like 2-methoxy-N-(4-sulfamoylphenyl)acetamide, several regions can be targeted for modification:

The Methoxy-Substituted Phenyl Ring: The position and nature of the substituent on this ring can be varied. For example, replacing the methoxy (B1213986) group with other alkoxy groups, halogens, or alkyl groups can probe the electronic and steric requirements for activity.

The Sulfamoyl Linker: The sulfonamide group is a key feature, but its orientation and the nature of the substituents on the nitrogen can be altered.

The Phenylacetamide Moiety: The substitution pattern on this ring can also be modified to investigate its role in binding to a biological target.

The synthesis of these analogs often employs the same fundamental reactions as the parent compound, but with a wider range of starting materials. For example, a library of analogs could be created by reacting a common intermediate, such as 4-acetamidobenzenesulfonyl chloride, with a diverse set of substituted anilines. nih.gov

Furthermore, the synthesis of probes, such as fluorescently labeled or radiolabeled derivatives, is essential for studying the mechanism of action and localization of the compound in biological systems. This often involves incorporating a reporter group, such as a fluorophore or a radioisotope, into the structure of the molecule without significantly altering its biological activity. This can be achieved by attaching the label to a position on the molecule that is not critical for its interaction with its target.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy N 4 Sulfamoylphenyl Acetamide

Exploration of Reaction Pathways Involving the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many sulfonamide compounds and a site of significant chemical reactivity. Research into related N-arylsulfonamides has elucidated several key reaction pathways, primarily centered around the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.

One of the most fundamental reactions of the sulfamoyl moiety is the hydrolytic cleavage of the S-N bond. This reaction can be catalyzed by ceria nanoparticles, proceeding via a nucleophilic sulfonyl substitution on the sulfur atom. nih.gov Under acidic conditions, protonation of the nitrogen atom can make the sulfonic group a more reactive site for nucleophilic attack, favoring S-N bond cleavage. nih.gov

Beyond hydrolysis, the sulfamoyl group can undergo cleavage through other mechanisms. For instance, visible light-mediated photocatalysis can induce N-S bond cleavage in sulfonamides, leading to the formation of sulfonyl radicals. wikipedia.org These reactive intermediates can then participate in further reactions, such as methylation. Density functional theory (DFT) calculations on related sulfonamides, like sulfamethoxazole, have shown that heterolytic S-N bond cleavage requires a significant energy input, calculated to be around 50.25 kcal/mol. libretexts.org

The sulfamoyl moiety can also be involved in coupling reactions. For example, sulfamoyl azides can react with arylboronic acids in the presence of a copper catalyst in a Chan-Lam coupling reaction to form unsymmetrical N-arylsulfamides. chemistrysteps.com This highlights the potential for the nitrogen of the sulfamoyl group to act as a nucleophile in transition-metal-catalyzed cross-coupling reactions.

The table below summarizes key reaction pathways involving the sulfamoyl moiety in related sulfonamide structures.

| Reaction Type | Reagents/Conditions | Key Transformation | Mechanistic Aspect |

| Hydrolytic Cleavage | Ceria nanoparticles, Acidic conditions | Cleavage of the S-N bond | Nucleophilic attack on the sulfur atom |

| Photocatalytic Cleavage | Visible light | Cleavage of the N-S bond to form sulfonyl radicals | Radical-mediated process |

| Chan-Lam Coupling | Arylboronic acids, Copper catalyst | Formation of N-arylsulfamides | Transition-metal-catalyzed cross-coupling |

| Reductive Cleavage | Arene anion radicals | Cleavage of the sulfonamide | Electron transfer mechanism |

Reactivity of the Acetamide (B32628) Functional Group

The acetamide group [-NHC(O)CH₃] in 2-methoxy-N-(4-sulfamoylphenyl)acetamide is primarily susceptible to hydrolysis, a reaction commonly referred to as N-deacylation. This reaction, which cleaves the amide bond, can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. govtpgcdatia.ac.in A subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. govtpgcdatia.ac.in For N-arylacetamides, acidic hydrolysis can be achieved by refluxing in the presence of a strong acid like concentrated hydrochloric acid. researchgate.net

Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process is generally more challenging for amides compared to esters due to the poorer leaving group ability of the amide anion. Consequently, it often requires more forcing conditions, such as prolonged heating with a strong base like sodium hydroxide. libretexts.org The products of alkaline hydrolysis are a carboxylate salt and a free amine. nih.gov The relative ease of hydrolysis can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can destabilize the amide resonance, potentially lowering the transition state energy for nucleophilic attack. govtpgcdatia.ac.inelsevierpure.com

Beyond hydrolysis, the acetamide group can undergo dehydration in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅) upon heating, to form a nitrile. princeton.edu However, this is a harsh reaction and less common in the context of complex pharmaceutical molecules.

The following table outlines the primary reactions of the acetamide functional group.

| Reaction Type | Reagents/Conditions | Products | General Mechanism |

| Acid-Catalyzed Hydrolysis | Dilute or concentrated acid (e.g., HCl), Heat | Carboxylic acid and Ammonium salt | Nucleophilic acyl substitution (PADPED mechanism) |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), Heat | Carboxylate salt and Amine | Nucleophilic acyl substitution |

| Dehydration | Strong dehydrating agent (e.g., P₂O₅), Heat | Nitrile and Water | Elimination reaction |

Transformations at the Methoxy-Substituted Phenyl Ring

The methoxy-substituted phenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SₑAr) reactions. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. wikipedia.org This means that electrophiles will preferentially attack the positions ortho and para to the methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgelsevierpure.com

In the context of 2-methoxy-N-(4-sulfamoylphenyl)acetamide, the positions on the methoxy-substituted ring are electronically activated for electrophilic attack. However, the steric bulk of the rest of the molecule may influence the regioselectivity of such reactions. Oxidation of methoxy-substituted aromatic rings can also occur, for instance, using peracids to introduce a hydroxyl group, a reaction that follows the general rules of electrophilic substitution. ntu.edu.sg

While less common for electron-rich rings, nucleophilic aromatic substitution (SₙAr) can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups. chemistrysteps.com In some cases, the methoxy group itself can be displaced in nucleophilic aromatic substitution reactions, particularly if activated by a neighboring group. nih.gov

Another potential transformation is ipso-substitution, where an incoming electrophile replaces a substituent already present on the ring, other than hydrogen. libretexts.org The likelihood of ipso-substitution depends on the nature of the substituent and the attacking electrophile. For instance, silyl (B83357) groups are known to direct incoming electrophiles to the ipso position. govtpgcdatia.ac.in

Stability Studies and Degradation Pathways in Controlled Research Environments

Forced degradation studies are essential for understanding the intrinsic stability of a pharmaceutical compound and identifying its likely degradation products. cdnsciencepub.com These studies expose the compound to more severe conditions than those used in long-term stability testing, such as high temperatures, humidity, and exposure to light, as well as acidic, basic, and oxidative environments. researchgate.netsemanticscholar.org

For sulfonamides, a common class to which 2-methoxy-N-(4-sulfamoylphenyl)acetamide belongs, several degradation pathways have been identified through such studies. Photodegradation, induced by simulated sunlight, is a significant elimination process for many sulfonamides. youtube.com Key photodegradation pathways include the cleavage of the sulfonamide (S-N) bond and SO₂ extrusion. youtube.com Hydroxylation of the benzene (B151609) ring is another common degradation pathway observed under photocatalytic conditions.

Advanced oxidation processes, such as the use of UV irradiation combined with persulfate, have also been shown to effectively degrade sulfonamides. These processes generate highly reactive sulfate (B86663) radicals that can attack the molecule at multiple sites.

The stability of the acetamide group is also a factor. As discussed in section 3.2, the amide bond is susceptible to hydrolysis under acidic and basic conditions. Thermal degradation of amides generally occurs at high temperatures, often above 160°C, and the exact decomposition temperature is structure-dependent.

The table below summarizes common degradation pathways for related sulfonamide and acetamide compounds under controlled stress conditions.

| Stress Condition | Common Degradation Pathways | Typical Degradation Products |

| Photolysis (Simulated Sunlight/UV) | Cleavage of S-N bond, SO₂ extrusion, Hydroxylation of the benzene ring | Sulfanilic acid derivatives, desulfonated products, hydroxylated derivatives |

| Acidic Hydrolysis | Cleavage of the amide bond (N-deacylation) | Corresponding amine and carboxylic acid |

| Basic Hydrolysis | Cleavage of the amide bond (N-deacylation) | Corresponding amine and carboxylate salt |

| Oxidation (e.g., UV/Persulfate) | Cleavage of S-N bond, Ring hydroxylation, Further oxidation | Sulfanilic acid derivatives, hydroxylated aromatics, low molecular weight acids |

| Thermal Stress | Decomposition of the amide group | Ammonia, acetic acid, carbon dioxide (at high temperatures) |

Fundamental Mechanistic Insights into Bond Formation and Cleavage

Understanding the mechanisms of bond formation and cleavage in 2-methoxy-N-(4-sulfamoylphenyl)acetamide provides a deeper insight into its reactivity and stability. The formation of the sulfonamide bond is typically achieved through the reaction of an amine with a sulfonyl chloride, a classic nucleophilic substitution reaction. More advanced, iron-catalyzed methods have been developed that form the N-S bond through the direct coupling of nitroarenes with sodium arylsulfinates, proceeding through an N-aryl-N-arenesulfonylhydroxylamine intermediate.

The cleavage of bonds within the sulfonamide moiety has been a subject of both experimental and computational investigation. DFT calculations have been used to determine the energy barriers for the fragmentation of sulfonamides. For example, in sulfamethoxazole, heterolytic S-N bond cleavage was calculated to have an energy requirement of 50.25 kcal/mol, while heterolytic C-S bond cleavage was the rate-limiting step in a stepwise rearrangement, with an energy barrier of 31.93 kcal/mol. libretexts.org These computational studies help to predict the most likely fragmentation pathways under specific conditions, such as in mass spectrometry.

The mechanism of acid-catalyzed hydrolysis of N,N'-diarylsulfamides has been shown to vary with the acidity of the medium. In low acidity regions, an A2 mechanism, involving a bimolecular attack of water on the protonated substrate, is proposed. In contrast, at high acid concentrations, the mechanism can shift to an A1 mechanism, which involves the formation of a cationic intermediate in the rate-determining step.

The hydrolysis of the acetamide bond also follows well-established mechanistic pathways. The acid-catalyzed mechanism (often abbreviated as PADPED for Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) involves a tetrahedral intermediate formed by the nucleophilic attack of water on the protonated carbonyl group. libretexts.org The base-catalyzed mechanism also proceeds through a tetrahedral intermediate, but typically requires more forcing conditions due to the poor leaving group nature of the resulting amide anion. libretexts.org

Structure Activity Relationship Sar Studies and Derivatization of 2 Methoxy N 4 Sulfamoylphenyl Acetamide Analogs

Systematic Modifications of the Sulfamoylphenyl Ring and their Mechanistic Implications

The sulfamoylphenyl ring is a primary site for modification in the development of acetamide-sulfonamide derivatives. Alterations to this ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.

Research into a series of acetamidosulfonamide derivatives has demonstrated that substitutions on the sulfonamide nitrogen can modulate antioxidant activities. researchgate.net Quantitative structure-activity relationship (QSAR) studies revealed that the introduction of specific moieties, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, can significantly enhance these properties. researchgate.net These models suggest that both electron-donating and electron-withdrawing groups can be strategically placed to optimize activity, with newly designed sulfonamides featuring a nitro group showing potential as potent antioxidants. researchgate.net

In other studies, the sulfamoylphenyl moiety has been conjugated with molecules like ibuprofen (B1674241) and flurbiprofen (B1673479) to create new scaffolds. nih.gov This approach, which effectively modifies the sulfonamide group, has yielded compounds with significant urease inhibition capabilities. The SAR analysis of these conjugates indicates that the nature of the substituent on the sulfonamide is a critical determinant of inhibitory potency. nih.gov

Furthermore, the synthesis of novel N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide (B32628) derivatives has been explored to develop agents with potential radiomodulatory effects. nih.gov Screening for anti-inflammatory and antioxidant potential identified specific derivatives with superior activity. For instance, compound 9 in one study, which features a particular substitution on the sulfamoylphenyl group, demonstrated the most potent selective COX-2 inhibitory activity and free radical scavenging properties within its series. nih.gov

Table 1: Effect of Sulfamoylphenyl Ring Modification on Biological Activity This table is representative of findings in the field and synthesizes data from multiple sources.

| Base Scaffold | Modification on Sulfamoylphenyl Group | Observed Biological Activity | Source |

|---|---|---|---|

| Acetamidosulfonamide | Addition of ethylene-pyridine group | Enhanced antioxidant activity | researchgate.net |

| Acetamidosulfonamide | Addition of nitro group | Predicted potent antioxidant activity | researchgate.net |

| (4-sulfamoylphenyl)acetamide | Conjugation with Ibuprofen | Urease inhibition | nih.gov |

| N-substituted-thio-acetamide | Various N-substitutions | COX-2 inhibition, antioxidant activity | nih.gov |

Impact of Substituents on the Acetamide Linker and Methoxy (B1213986) Group on Molecular Interactions

The acetamide linker and the methoxy group are fundamental components that influence the molecule's conformation and its ability to form crucial intermolecular interactions, such as hydrogen bonds.

The acetamide group's planarity relative to the phenyl ring is highly sensitive to the presence of other substituents. In N-(4-methoxy-2-nitrophenyl)acetamide, the acetamido group is significantly twisted out of the plane of the central ring, with a C7—N1—C1—C6 torsion angle of 25.4 (5)°. nih.gov This deviation is even more pronounced in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, where steric hindrance from ortho substituents tilts the acetamide group by as much as 47°. nih.gov In contrast, the parent N-(4-sulfamoylphenyl)acetamide shows a smaller dihedral angle of 15.59 (12)° between the acetamide group and the benzene (B151609) ring. nih.govresearchgate.net

The methoxy group generally tends to be more coplanar with the phenyl ring, although some deviation can occur. nih.gov The orientation of these groups directly impacts hydrogen bonding patterns. For example, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide NH group forms an intramolecular N—H⋯O hydrogen bond with an oxygen atom of the ortho-nitro group. nih.govnih.gov This internal bonding satisfies the hydrogen donor, leading to weaker intermolecular interactions. Conversely, in the absence of such an ortho-nitro group, the acetamide NH is free to participate in intermolecular hydrogen bonding, often forming chains or dimers that stabilize the crystal structure. nih.govresearchgate.netresearchgate.net In the crystal structure of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, molecules are dimerized through intermolecular N—H···O hydrogen bonding, forming a distinct ring motif. nih.gov

Table 2: Torsion and Dihedral Angles in 2-methoxy-N-(4-sulfamoylphenyl)acetamide Analogs

| Compound | Feature | Angle (°) | Significance | Source |

|---|---|---|---|---|

| N-(4-sulfamoylphenyl)acetamide | Dihedral angle (Acetamide group to Benzene ring) | 15.59 (12) | Indicates slight twisting of the acetamide group | nih.govresearchgate.net |

| N-(4-sulfamoylphenyl)acetamide | N—S—C—C torsion angle | 109.4 (2) | Shows the amino group is nearly perpendicular to the ring | nih.govresearchgate.net |

| N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide | Dihedral angle (Benzene to Phenyl rings) | 62.67 (10) | Significant twist in the molecular backbone | nih.gov |

| N-(4-methoxy-2-nitrophenyl)acetamide | C—N torsion angle (Acetamido group) | 25.4 (5) | Substantial twist due to substituent effects | nih.gov |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Tilt of Acetamide group | ~47 | High degree of non-planarity from steric hindrance | nih.gov |

Conformational Analysis and Stereochemical Considerations in Biological Recognition

The three-dimensional structure of 2-methoxy-N-(4-sulfamoylphenyl)acetamide derivatives is a key factor in their biological recognition. Conformational analysis, often aided by X-ray crystallography, reveals the spatial arrangement of the different functional groups, which must be complementary to the target's binding site.

In many sulfonamide derivatives, the molecule is twisted at the sulfur atom. nih.gov For instance, in N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 62.67 (10)° between them. nih.gov This twisted conformation is stabilized by an intramolecular N—H···O hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring. nih.gov

Similarly, in the simpler N-(4-sulfamoylphenyl)acetamide, the amino group of the sulfonamide is positioned nearly perpendicular to the benzene ring, as indicated by an N1—S1—C1—C2 torsion angle of 109.4 (2)°. nih.govresearchgate.net This specific orientation dictates how the molecule can approach and interact with its biological target. The crystal structure is further defined by extensive intermolecular hydrogen bonds. Amine–amide N—H⋯O interactions can link molecules into supramolecular tubes, which are then connected into a three-dimensional network by amide–sulfonamide N—H⋯O hydrogen bonds. nih.govresearchgate.net This demonstrates that both intramolecular and intermolecular forces are critical in defining the solid-state conformation, which often provides insight into the bioactive conformation.

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For derivatives of 2-methoxy-N-(4-sulfamoylphenyl)acetamide, several key pharmacophoric elements have been identified through SAR and QSAR studies.

The core pharmacophoric features generally include:

Aromatic Rings: The two phenyl rings serve as hydrophobic scaffolds that can engage in van der Waals or π-π stacking interactions with the target protein.

Sulfonamide Group (-SO₂NH-): This is a critical element, acting as both a hydrogen bond donor (the NH proton) and a hydrogen bond acceptor (the sulfonyl oxygens). Its geometry and electronic properties are central to binding.

Acetamide Linker (-NHC(O)CH₃): The amide NH group provides another hydrogen bond donor site, while the carbonyl oxygen is a strong hydrogen bond acceptor. This linker helps to correctly position the substituted phenyl ring relative to the sulfamoylphenyl moiety.

Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and its presence can influence the electronic properties of the adjacent aromatic ring, potentially modulating binding affinity.

QSAR studies have helped to refine this model by quantifying the importance of certain properties. researchgate.net For example, the development of models with high correlation coefficients indicates that specific electronic descriptors are key predictors of activity. researchgate.net The design strategy for many new analogs is built upon retaining this essential pharmacophoric moiety while introducing modifications to fine-tune the molecule's properties and enhance its interaction with the target. nih.gov

Computational and Theoretical Investigations of 2 Methoxy N 4 Sulfamoylphenyl Acetamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

No specific molecular docking studies for 2-methoxy-N-(4-sulfamoylphenyl)acetamide were identified in the performed search. This type of analysis, which predicts the binding orientation and affinity of a molecule to a protein target, has not been reported for this compound in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

There are no published molecular dynamics simulations for 2-methoxy-N-(4-sulfamoylphenyl)acetamide. However, a crystal structure analysis provides precise experimental data on the molecule's stable conformation in the solid state. nih.gov

Key structural features determined from this analysis include a distorted tetrahedral geometry around the sulfur atom. The molecule is twisted, with a C1–S1–N2–C9 torsion angle of 56.88 (14)°. nih.gov The conformation is stabilized by an intramolecular hydrogen bond, which forms an S(6) ring motif. nih.gov In the crystal structure, molecules form dimers through intermolecular hydrogen bonds. nih.gov These experimental findings would be critical for validating the starting point and results of any future MD simulations.

| Structural Parameter | Value |

| Maximum O—S—O bond angle | 118.25 (7)° |

| C1–S1–N2–C9 torsion angle | 56.88 (14)° |

| Dihedral angle between benzene (B151609) rings | 62.67 (10)° |

This table presents experimental crystallographic data, which serves as a basis for computational conformational analysis.

Quantum Chemical Calculations (DFT, HOMO/LUMO, MEPS) for Electronic Properties and Reactivity

No specific Density Functional Theory (DFT) studies, including analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Molecular Electrostatic Potential Surfaces (MEPS), were found for 2-methoxy-N-(4-sulfamoylphenyl)acetamide. Such quantum chemical calculations are used to understand a molecule's electronic structure and reactivity.

In Silico Prediction of Potential Biological Targets and Pathways

The search yielded no studies focused on the in silico prediction of biological targets or pathway analysis for 2-methoxy-N-(4-sulfamoylphenyl)acetamide. These computational methods use a compound's structure to predict its potential protein binding partners and pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

No QSAR or other cheminformatics studies that include 2-methoxy-N-(4-sulfamoylphenyl)acetamide as part of their dataset were identified. QSAR models correlate variations in the chemical structures of compounds with their biological activities, but this compound does not appear in the published models found.

Mechanistic Biological Studies of 2 Methoxy N 4 Sulfamoylphenyl Acetamide

In Vitro Enzyme Inhibition/Activation Studies and Kinetic Analysis

An extensive review of scientific literature was conducted to gather data on the inhibitory or activatory effects of 2-methoxy-N-(4-sulfamoylphenyl)acetamide on several key enzymes. The following subsections summarize the findings for each specific enzyme or enzyme family.

Carbonic Anhydrase (CA) Isozyme Inhibition Mechanisms

Despite the well-established role of the sulfamoylphenyl group in inhibiting carbonic anhydrases, a detailed search of the available scientific literature did not yield specific in vitro studies or kinetic data detailing the inhibition mechanisms of 2-methoxy-N-(4-sulfamoylphenyl)acetamide against any specific carbonic anhydrase (CA) isozymes. While numerous studies exist for structurally related sulfonamides, no data tables or specific mechanistic analyses for the title compound could be located. mdpi.comnih.govnih.govmdpi.com

Urease Inhibition Mechanisms

No specific research findings detailing the in vitro inhibition of the urease enzyme by 2-methoxy-N-(4-sulfamoylphenyl)acetamide were found in the reviewed literature. Although acetamide-sulfonamide scaffolds have been investigated as potential urease inhibitors, kinetic analyses and mechanistic studies for this particular compound are not available. semanticscholar.orgnih.govnih.govresearchgate.netmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

A thorough search for mechanistic or kinetic studies on the interaction between 2-methoxy-N-(4-sulfamoylphenyl)acetamide and dihydrofolate reductase (DHFR) yielded no specific results. Consequently, there is no available data on its potential inhibitory activity or mechanism of action against this enzyme. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition

There are no specific studies available in the scientific literature that investigate the inhibitory effects or kinetic parameters of 2-methoxy-N-(4-sulfamoylphenyl)acetamide on cyclooxygenase (COX) enzymes, including COX-1 and COX-2 isoforms. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

No dedicated in vitro studies or kinetic analyses on the inhibition of Monoamine Oxidase B (MAO-B) by 2-methoxy-N-(4-sulfamoylphenyl)acetamide could be identified in the public domain. While related chemical structures have been explored for MAO-B inhibition, specific data for the title compound is absent. mdpi.comnih.govnih.govresearchgate.net

Other Enzyme Systems and their Modulation

A broad search for the modulation of other enzyme systems by 2-methoxy-N-(4-sulfamoylphenyl)acetamide did not reveal any specific mechanistic or kinetic studies. nih.govnih.gov Therefore, its activity and mechanism of action on other enzymes remain uncharacterized in the available literature.

Cellular Pathway Modulation and Molecular Target Deconvolution

Information regarding the specific cellular pathways modulated by 2-methoxy-N-(4-sulfamoylphenyl)acetamide and the deconvolution of its precise molecular targets is not well-documented. Research into the broader family of acetamide-sulfonamide scaffolds suggests potential interactions with inflammatory pathways, such as the NF-κB pathway, and enzymes like cyclooxygenase-2 (COX-2). However, direct evidence implicating 2-methoxy-N-(4-sulfamoylphenyl)acetamide in these or any other cellular signaling cascades is currently lacking.

Receptor Binding and Ligand-Binding Dynamics

There is a notable absence of published studies detailing the receptor binding profile and ligand-binding dynamics of 2-methoxy-N-(4-sulfamoylphenyl)acetamide. Investigations into how this compound interacts with specific biological receptors, the kinetics of such binding events, and the structural basis for these interactions have not been reported.

Investigations of Biological Scaffolding and Probe Applications

The potential of 2-methoxy-N-(4-sulfamoylphenyl)acetamide as a biological scaffold or for the development of chemical probes has not been explored in the available literature. While acetamide-sulfonamide structures are recognized for their utility in medicinal chemistry as scaffolds for designing enzyme inhibitors, there are no specific examples of 2-methoxy-N-(4-sulfamoylphenyl)acetamide being used for such applications.

Potential Academic Applications and Future Research Directions for 2 Methoxy N 4 Sulfamoylphenyl Acetamide

Development as Chemical Probes for Biological Systems

The structure of 2-methoxy-N-(4-sulfamoylphenyl)acetamide is well-suited for development into chemical probes to investigate biological systems. The sulfonamide group is a known targeting moiety for specific enzymes, most notably carbonic anhydrases (CAs), which are overexpressed in various tumors. mdpi.com Future research could involve modifying the molecule to incorporate reporter groups, such as fluorophores, without compromising its binding affinity. For instance, sulfonamide-containing naphthalimides have been successfully synthesized and used for fluorescent imaging in tumor cells. mdpi.com

Another avenue involves leveraging the sulfonamide moiety to create covalent probes. Research on sulfonyl fluorides has demonstrated their ability to engage covalently with residues like histidine in protein targets, offering a powerful tool for target identification and validation. rsc.org By converting the sulfamoyl group of 2-methoxy-N-(4-sulfamoylphenyl)acetamide into a sulfonyl fluoride, researchers could develop a reactive probe to map its interactome within a cellular context. Furthermore, small-molecule fluorescent probes based on a sulfonamide scaffold have been developed to visually locate and study G protein-coupled receptors (GPCRs) like GPR120, highlighting the utility of this chemical class in creating high-selectivity tools for pharmacological research. nih.gov

Utility as Molecular Scaffolds for Novel Chemical Entity Synthesis

The N-acylsulfonamide framework is a "privileged" structure in medicinal chemistry, serving as a versatile scaffold for generating diverse molecular entities. nih.govresearchgate.net 2-methoxy-N-(4-sulfamoylphenyl)acetamide provides multiple reaction sites for chemical elaboration, making it an excellent starting point for combinatorial chemistry and the synthesis of new compound libraries.

Key synthetic modifications could include:

N-Acylation/Alkylation: The acidic N-H bond of the sulfonamide can be further functionalized. Conventional methods often require harsh conditions due to the low reactivity of the sulfonamide, but newer, more efficient catalytic systems are being developed. researchgate.netnih.gov

Modification of the Sulfamoyl Group: The terminal NH2 group can be derivatized to generate secondary or tertiary sulfonamides, altering the compound's physicochemical properties such as acidity and hydrogen-bonding capacity. escholarship.org

Aromatic Ring Substitution: The phenyl ring could undergo electrophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Methoxy (B1213986) Group Modification: The methoxy group on the acetamide (B32628) tail could be demethylated to a hydroxyl group, providing a handle for conjugation to other molecules, such as peptides or polymers.

This scaffold's utility is underscored by the numerous approved drugs containing the N-acylsulfonamide moiety, which act on a wide range of biological targets. nih.govwikipedia.org

Exploration in Materials Science or Polymer Chemistry

The application of sulfonamide-containing molecules is expanding into materials science, particularly in the development of "smart" or functional polymers. Research has shown that sulfonamides can be converted into polymerizable monomers to create pH-sensitive polymers. nih.gov These polymers exhibit solubility transitions in narrow pH ranges, making them attractive for applications in drug delivery and biotechnology. nih.govacs.org The acidic nature of the sulfonamide group is central to this pH responsiveness.

A potential research direction for 2-methoxy-N-(4-sulfamoylphenyl)acetamide would be its conversion into a methacrylate (B99206) or acrylamide (B121943) monomer. This could be achieved by reacting a derivative of the molecule with methacryloyl chloride or a related reagent. The resulting monomer could be polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with controlled architectures. rsc.org Such polymers could be investigated for their stimuli-responsive behavior. Moreover, sulfonamide-functionalized polymer nanoparticles have been developed as gel polymer electrolytes for sodium metal batteries, indicating a role for these materials in advanced energy storage applications. rsc.org

Integration into Multi-Component Systems for Advanced Chemical Research

The sulfonamide group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This property makes 2-methoxy-N-(4-sulfamoylphenyl)acetamide an excellent candidate for building blocks in supramolecular chemistry. X-ray crystallography studies of related sulfonamides consistently reveal extensive networks of intermolecular hydrogen bonds, leading to the formation of well-ordered structures like dimers, chains, and three-dimensional lattices. nih.gov

Future research could explore the self-assembly of 2-methoxy-N-(4-sulfamoylphenyl)acetamide into higher-order structures. Its ability to form predictable hydrogen-bonding patterns could be exploited in crystal engineering to design novel solid-state architectures. Furthermore, the molecule could serve as a ligand for coordination with metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. The interplay of hydrogen bonding and coordination bonds could lead to complex multi-component systems with applications in catalysis, gas storage, or molecular recognition. hp.gov.in

Future Avenues in Mechanistic Organic and Medicinal Chemistry Research

In medicinal chemistry, the N-acylsulfonamide group is often employed as a bioisostere for carboxylic acids. nih.govwikipedia.orgresearchgate.net It possesses a similar pKa and hydrogen-bonding capability but can offer advantages in terms of metabolic stability and cell permeability. escholarship.orgresearchgate.net Given that the broader sulfonamide class exhibits a vast range of biological activities—including antibacterial, anticancer, antiviral, and anti-inflammatory properties—2-methoxy-N-(4-sulfamoylphenyl)acetamide is a prime candidate for biological screening against various targets. nih.govajchem-b.com

| Target Class | Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Carbonic Anhydrases (CAs), Dihydropteroate (B1496061) Synthase (DHPS), Matrix Metalloproteinases (MMPs), tRNA Synthetase | Cancer, Glaucoma, Bacterial Infections, Inflammation | researchgate.netnih.govnih.gov |

| Receptors | G-Protein Coupled Receptors (GPCRs), Peroxisome Proliferator-Activated Receptors (PPARs), Angiotensin II Receptors | Metabolic Diseases, Inflammation, Hypertension, Osteoporosis | nih.govnih.govresearchgate.net |

| Ion Channels | Voltage-gated sodium channels | Pain | nih.gov |

| Apoptosis Regulators | Bcl-2 family proteins | Cancer | nih.gov |

From a mechanistic organic chemistry perspective, the compound offers opportunities to study fundamental molecular properties. Research could focus on quantifying the acidity of the sulfonamide proton and understanding how it is influenced by the methoxyacetyl group. Investigations into the rotational barriers around the S-N and N-C bonds could provide insights into the molecule's conformational dynamics, which is crucial for its interaction with biological targets. nih.gov Furthermore, studying its reactivity in different chemical transformations, such as cobalt-catalyzed cycloisomerization reactions reported for unsaturated N-acyl sulfonamides, could reveal novel synthetic pathways. nih.gov

Q & A

Q. Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution using 2-chloro-N-(4-sulfamoylphenyl)acetamide as a precursor. React with morpholine and sulfur under reflux in ethanol, followed by hydrazine hydrate to yield intermediates like 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide .

- Intermediate Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress. Confirm purity via HPLC and structural identity through -NMR (e.g., singlet for methoxy protons at δ 3.3–3.5 ppm) and IR (amide C=O stretch at ~1650 cm) .

Basic: How is the crystal structure of 2-methoxy-N-(4-sulfamoylphenyl)acetamide determined, and what conformational insights does it provide?

Q. Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths (e.g., C–O methoxy: ~1.43 Å) and torsional angles (e.g., dihedral angle between sulfamoyl and methoxy groups: ~42.8°) .

- Conformational Analysis : The sulfamoyl group adopts a planar geometry due to resonance stabilization, while the methoxy group exhibits restricted rotation, influencing steric interactions with adjacent substituents .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

Q. Methodology :

- Agar Diffusion/Kirby-Bauer Test : Screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Prepare zones of inhibition and compare with standard antibiotics (e.g., ampicillin). Minimum inhibitory concentration (MIC) can be determined via broth microdilution (MIC range: 8–32 µg/mL) .

- Data Validation : Repeat assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance. Cross-validate with fluorescence-based viability assays (e.g., resazurin reduction) .

Advanced: How can computational tools resolve contradictions in biological activity data across studies?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Compare binding energies (ΔG) across derivatives to identify structural determinants of activity .

- Data Harmonization : Employ chemical software (e.g., Schrödinger Suite) to align disparate datasets. Apply machine learning (e.g., random forest regression) to predict bioactivity cliffs and validate via in vitro assays .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of sulfamoyl-acetamide derivatives?

Q. Methodology :

- Derivative Synthesis : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents. Use Pd-catalyzed cross-coupling for aryl modifications .

- SAR Analysis : Correlate substituent effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups enhance antimicrobial potency by increasing electrophilicity at the sulfamoyl moiety .

Advanced: What analytical workflows ensure purity and stability of lab-synthesized batches?

Q. Methodology :

- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Validate against certified reference materials (CRM) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via LC-MS; major degradants include hydrolyzed sulfamoyl acid (m/z 215) .

Basic: What safety protocols are critical during synthesis and handling?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.